molecular formula C17H16N2O2S B2836231 N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE CAS No. 1797247-64-3

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B2836231
CAS No.: 1797247-64-3
M. Wt: 312.39
InChI Key: MXIVYMXOBMNTQN-UHFFFAOYSA-N
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Description

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE is a chemical compound with a unique structure that combines a furan ring, a thiazole ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE typically involves the reaction of 2,5-dimethylfuran-3-carbaldehyde with 2-phenylthiazole-4-carboxylic acid in the presence of a suitable coupling agent. The reaction is usually carried out under mild conditions, such as room temperature, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may require reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide
  • N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide
  • N-((2,5-dimethylfuran-3-yl)methyl)naphthalene-1-sulfonamide

Uniqueness

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE stands out due to its combination of a furan ring, a thiazole ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-14(12(2)21-11)9-18-16(20)15-10-22-17(19-15)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIVYMXOBMNTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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